2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)-butanamide
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Overview
Description
2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)-butanamide is an organic compound with the molecular formula C15H16N2O2S. This compound is of interest due to its unique chemical structure, which includes both an aminophenyl and a methoxyphenyl group connected via a thioether linkage to a butanamide backbone. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)-butanamide typically involves the following steps:
Formation of the Thioether Linkage: The initial step involves the reaction of 4-aminothiophenol with 4-methoxybenzoyl chloride under basic conditions to form the thioether linkage.
Amidation: The resulting thioether intermediate is then reacted with butanoyl chloride in the presence of a base to form the final butanamide product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalyst concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)-butanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, various nucleophiles.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)-butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)-butanamide involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)acetamide
- 2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)propionamide
Uniqueness
2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)-butanamide is unique due to its butanamide backbone, which provides distinct chemical properties and reactivity compared to its acetamide and propionamide analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2-(4-aminophenyl)sulfanyl-N-(4-methoxyphenyl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-3-16(22-15-10-4-12(18)5-11-15)17(20)19-13-6-8-14(21-2)9-7-13/h4-11,16H,3,18H2,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOINFDCEKBSEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)OC)SC2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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